tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate

Physicochemical profiling Drug-likeness Membrane permeability

tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate (CAS 1630026-11-7) is a heterocyclic building block in the chloropyrimidine class, characterized by a 6-chloropyrimidine core bearing an N-methyl-N-Boc-aminomethyl substituent at the 4-position. With a molecular weight of 257.72 g/mol and a computed XLogP3 of 1.9, this compound serves as a protected-intermediate platform for structure–activity relationship (SAR) exploration in kinase inhibitor and agrochemical programs.

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
Cat. No. B15065697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1=CC(=NC=N1)Cl
InChIInChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15(4)6-8-5-9(12)14-7-13-8/h5,7H,6H2,1-4H3
InChIKeyZUXAZWZHFCGJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate (CAS 1630026-11-7): A Differentiated N-Methyl-Boc-Aminomethyl-6-Chloropyrimidine Intermediate for Kinase-Focused Medicinal Chemistry


tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate (CAS 1630026-11-7) is a heterocyclic building block in the chloropyrimidine class, characterized by a 6-chloropyrimidine core bearing an N-methyl-N-Boc-aminomethyl substituent at the 4-position . With a molecular weight of 257.72 g/mol and a computed XLogP3 of 1.9, this compound serves as a protected-intermediate platform for structure–activity relationship (SAR) exploration in kinase inhibitor and agrochemical programs . The combination of a reactive aryl chloride handle and an N-methyl carbamate protecting group enables selective, stepwise functionalization not achievable with simpler chloropyrimidine analogs.

Why the N-Methyl-Boc-Aminomethyl-6-Chloropyrimidine Substitution Pattern Cannot Be Replaced by Generic Chloropyrimidine Analogs


In-class 6-chloropyrimidine intermediates such as (6-chloropyrimidin-4-yl)methanamine or the simple N-H carbamate (tert-butyl ((6-chloropyrimidin-4-yl)methyl)carbamate, CAS 1389264-32-7) differ fundamentally in both physicochemical properties and synthetic utility. The N-methylation present in the target compound eliminates the sole hydrogen bond donor (HBD = 0) while increasing lipophilicity (XLogP3 = 1.9 vs. 1.7 for the N-H analog) . This modification directly impacts passive membrane permeability, metabolic N-dealkylation susceptibility, and downstream conjugate addition chemistry—parameters that cannot be replicated by simply substituting an unprotected amine or an N-H carbamate, making indiscriminate interchange detrimental to SAR continuity .

Quantitative Differentiation Evidence: tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate vs. Closest Structural Analogs


Elimination of Hydrogen Bond Donor: N-Methyl vs. N-H Carbamate at the 4-Methylaminomethyl Position Drives Permeability and Solubility Divergence

Target compound tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate possesses zero hydrogen bond donors (HBD = 0), whereas its direct des-methyl analog tert-butyl ((6-chloropyrimidin-4-yl)methyl)carbamate (CAS 1389264-32-7) retains one hydrogen bond donor (HBD = 1) . In medicinal chemistry, reducing HBD count is a validated strategy to improve passive membrane permeability and oral absorption . This single methyl group addition is a deliberate, measurable molecular design choice, not a trivial structural variation.

Physicochemical profiling Drug-likeness Membrane permeability

Enhanced Lipophilicity and Lower Topological Polar Surface Area vs. N-H Carbamate Analog Directs Superior Predicted BBB Penetration

The target compound exhibits a computed XLogP3 of 1.9 and a topological polar surface area (TPSA) of 55.3 Ų, compared to an XLogP3 of 1.7 and a TPSA of 64.1 Ų for the N-H carbamate analog . The increase in lipophilicity (ΔXLogP3 = +0.2) combined with a lower TPSA (–8.8 Ų) places the target compound more favorably within established CNS drug-likeness thresholds (TPSA < 60–70 Ų, logP 1–3) . Notably, a structurally related pyrimidine carbamate series was predicted as BBB-permeable based on similar computed parameters .

Lipophilicity TPSA CNS drug design

Orthogonal Synthetic Utility: N-Methyl-Boc-Aminomethyl and 6-Cl Reactive Handle Enable Sequential Functionalization Unattainable with Unprotected Amine or Amide Analogs

The target compound incorporates two orthogonal reactive centers: a 6-chloro leaving group susceptible to nucleophilic aromatic substitution (SNAr) and an N-Boc-N-methyl-aminomethyl side chain that can be unmasked to reveal a tertiary amine . In contrast, (6-chloropyrimidin-4-yl)methanamine (CAS 933702-18-2) offers only a primary amine and a chloro group, requiring additional protection/deprotection steps for selective elaboration . The 4,6-disubstituted pyrimidine scaffold with an aminomethyl linker is a validated privileged motif in kinase inhibitor patents, where the chloropyrimidine core serves as the key diversification point for constructing focused libraries . The N-methyl group furthermore prevents undesired N-acylation or N-sulfonylation side reactions during subsequent coupling steps, a documented advantage of N-alkyl carbamates in multistep synthesis .

Parallel synthesis Library design Kinase inhibitors

N-Methyl Carbamate Demonstrates Superior Metabolic Stability: Class-Level Evidence from IDO1 and Lck Inhibitor Programs Supports Reduced N-Dealkylation and Amide Hydrolysis

While direct metabolic stability data for the target compound are not publicly available, class-level evidence from structurally analogous pyrimidine carbamate series provides quantitative support. In a tetrahydroquinoline IDO1 inhibitor program, replacement of a hydrolytically labile amide with a carbamate or N-pyrimidine group mitigated the primary metabolic clearance mechanism (amide hydrolysis) and led to an improved rat pharmacokinetic profile with the potential for once-daily dosing in humans . Separately, in a 2-aminopyrimidine carbamate series targeting the Lck kinase, N-alkyl carbamates demonstrated potent and orally active anti-inflammatory activity in vivo, confirming that the carbamate linkage, particularly when N-substituted, confers metabolic robustness . The N-methyl substitution eliminates the N-H bond susceptible to cytochrome P450-mediated N-dealkylation, a major clearance pathway for unsubstituted N-H carbamates .

Metabolic stability Carbamate SAR Pharmacokinetics

Kinase Selectivity Potential: 6-Chloropyrimidin-4-yl Moiety Enables Subnanomolar Affinity in Related Chemotypes—Target Compound Provides a Differentiated Starting Point for Selective Inhibitor Design

The 6-chloropyrimidin-4-yloxy and 6-chloropyrimidin-4-yl pharmacophore is validated across multiple kinase targets. A related 8-((6-chloropyrimidin-4-yl)oxy)quinoline analog demonstrated a Ki of 0.0109 nM against CAMKIV (human calcium/calmodulin-dependent protein kinase type IV), while another 6-chloropyrimidine-containing chemotype achieved an IC50 of 0.0110 nM against RIPK2 (receptor-interacting serine/threonine-protein kinase 2) in a NanoBRET target engagement assay . The 4-aminomethyl substitution pattern in the target compound permits divergent vector exploration from the pyrimidine core, a strategy successfully employed to convert promiscuous pyrimidine scaffolds into narrowly selective, cell-active chemical leads for understudied kinases including DRAK1, BMP2K, and MARK4 . The N-methyl-Boc protection enables late-stage diversification at the aminomethyl position without interference from the 6-Cl handle.

Kinase selectivity Binding affinity Chemical probe

Procurement-Ready Purity and Storage Specifications: Quantified Quality Benchmarks from Commercial Suppliers

The target compound is commercially available with a minimum purity specification of 95% as confirmed by AKSci (Catalog 4506EF) . Recommended long-term storage conditions are –20 °C, dry, protected from light, and sealed, with a documented shelf-life of 2 years under these conditions . The closely related analog tert-butyl ((6-chloropyrimidin-4-yl)methyl)carbamate (CAS 1389264-32-7) is offered at 97% purity from AChemBlock (Catalog G-6199) with a recommended storage of 0–8 °C, indicating different stability profiles that necessitate distinct handling protocols . The target compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics for international procurement .

Compound procurement Purity specification Storage stability

Prioritized Application Scenarios for tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate Based on Quantitative Differentiators


Kinase-Focused Fragment Elaboration and Library Synthesis via Sequential SNAr-Deprotection Chemistry

The target compound's orthogonal 6-Cl handle and N-Boc-N-methyl-aminomethyl group enable a two-step diversification sequence: first, SNAr at the 6-position with diverse amine nucleophiles, followed by Boc deprotection to reveal a tertiary amine for subsequent amide coupling, sulfonylation, or reductive amination . This contrasts with the N-H analog that requires additional N-protection before SNAr . The strategy is directly aligned with 4,6-disubstituted pyrimidine kinase inhibitor patent chemistry , making this compound the optimal building block for constructing 100–1000-member screening libraries targeting the ATP-binding pocket of kinases.

CNS-Penetrant Kinase Probe Design Leveraging Zero HBD and Favorable TPSA

With HBD = 0, XLogP3 = 1.9, and TPSA = 55.3 Ų, the target compound is positioned within the favorable range for CNS drug-likeness . This intermediate is ideally suited for designing brain-penetrant kinase probes targeting CNS indications (e.g., neurodegenerative disease-associated kinases MARK4, BMP2K, DRAK1), where the N-methyl-Boc-aminomethyl vector provides synthetic access to analogs that the N-H carbamate or unprotected amine congeners cannot deliver without additional derivatization .

Metabolically Stable Lead Optimization Scaffold Avoiding Amide Hydrolysis Liability

The N-methyl carbamate functionality inherent in the target compound serves as a metabolically stable bioisostere for amides, directly addressing the amide hydrolysis clearance mechanism documented in the tetrahydroquinoline IDO1 inhibitor program . Lead optimization teams targeting intracellular enzymes with amide-containing leads can deploy this intermediate to systematically replace labile amide bonds while maintaining potency, as demonstrated across the Lck and IDO1 inhibitor series .

Agrochemical Intermediate for Pyrimidine-Based Fungicide and Herbicide Lead Generation

Chloropyrimidine carbamates have demonstrated fungicidal activity (e.g., EC50 = 8.3 μM against Phytophthora infestans for a related tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate analog) . The target compound's balanced lipophilicity (XLogP3 = 1.9) and reactive 6-Cl handle make it a suitable scaffold for generating agrochemical lead series, where the N-methyl-Boc protection allows late-stage unmasking to a polar amine for solubility tuning .

Quote Request

Request a Quote for tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.